molecular formula C8H4BrF3O2 B3272491 4-Bromophenyl trifluoroacetate CAS No. 5672-84-4

4-Bromophenyl trifluoroacetate

Cat. No.: B3272491
CAS No.: 5672-84-4
M. Wt: 269.01 g/mol
InChI Key: WNDACGMBVBWZGO-UHFFFAOYSA-N
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Description

4-Bromophenyl trifluoroacetate is an organic compound with the molecular formula C8H4BrF3O2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoroacetate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl trifluoroacetate can be synthesized through various methods. One common approach involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-bromophenyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

    4-Chlorophenyl trifluoroacetate: Similar in structure but with a chlorine atom instead of bromine.

    4-Fluorophenyl trifluoroacetate: Contains a fluorine atom in place of bromine.

    4-Iodophenyl trifluoroacetate: Features an iodine atom instead of bromine.

Comparison: 4-Bromophenyl trifluoroacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(4-bromophenyl) 2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDACGMBVBWZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073354
Record name Acetic acid, trifluoro-, 4-bromophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5672-84-4
Record name Acetic acid, trifluoro-, 4-bromophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, trifluoro-, 4-bromophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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